molecular formula C10H12O3 B1425397 (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270299-61-0

(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B1425397
CAS No.: 1270299-61-0
M. Wt: 180.2 g/mol
InChI Key: REGASJUMDXLFAS-VIFPVBQESA-N
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Description

(4S)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol (: 1270299-61-0) is a chiral benzopyran derivative of high value in organic and medicinal chemistry research. With the molecular formula C 10 H 12 O 3 and a molecular weight of 180.20 g/mol, this compound serves as a versatile synthetic building block . Its structure features a methoxy-substituted aromatic ring fused to a chiral dihydropyran ring, making it a key intermediate for the synthesis of more complex, biologically active molecules . One of its primary research applications is as a direct precursor in the synthesis of spirocyclic compounds. It is used in multi-step syntheses, beginning with bromination to form an aryl bromide intermediate, which is then employed in a Parham cyclization reaction to construct sophisticated spiro[1-benzopyran-2,1'-cyclopentane] frameworks . These rigid spirocyclic structures are of significant interest in drug discovery due to their potential to enhance binding specificity and metabolic stability . The chiral (4S) configuration is crucial for producing enantiomerically pure final compounds, which is essential for studying stereospecific biological interactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can access this compound in various quantities, though it is noted that stock may be limited and require back-ordering . Proper handling procedures should be observed, and the material should be stored as recommended by the supplier.

Properties

IUPAC Name

(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9,11H,4-5H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGASJUMDXLFAS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)OCC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol derivatives typically involves:

  • Starting from methoxy-substituted phenols (such as 2-methoxyphenol or 6-methoxyphenol derivatives)
  • Formation of an epoxide intermediate (oxirane)
  • Acid-catalyzed ring opening to form chlorohydrins
  • Subsequent cyclization and hydrolysis steps to yield the dihydrobenzopyran alcohol.

This approach is practical, cost-effective, and amenable to stereochemical control depending on the reagents and conditions used.

Detailed Preparation Procedure

One well-documented method, adapted for the (4S) isomer, involves the following steps:

Step Description Reagents/Conditions Outcome
1 Epoxidation of 2-methoxyphenol to form oxirane intermediate Peracid or suitable epoxidizing agent Formation of 2-methoxyphenol oxirane
2 Acidic ring-opening of oxirane to chlorohydrin Acidic aqueous medium (e.g., HCl) Formation of chlorohydrin intermediate
3 Acylation of chlorohydrin Acetyl chloride or acetic anhydride Formation of acetylated intermediate
4 Cyclization in presence of Lewis acid catalyst Stannic chloride (SnCl4) Formation of benzopyran ring system
5 Hydrolysis of acetyl group Aqueous base or acid hydrolysis Yields 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

This sequence allows for control of stereochemistry at the 4-position, favoring the (4S) configuration under optimized conditions.

Alternative Synthetic Routes

  • Reduction of 6-methoxychroman-4-one:
    The corresponding chroman-4-one (ketone) derivative can be stereoselectively reduced to the (4S)-alcohol using chiral reducing agents or catalytic hydrogenation under chiral catalyst influence. This method is useful for obtaining high enantiomeric purity.

  • Asymmetric Catalysis:
    Employing chiral catalysts in the cyclization or reduction steps can enhance stereoselectivity, yielding predominantly the (4S) isomer. For example, asymmetric hydrogenation or organocatalytic approaches have been explored in related benzopyran systems.

Research Findings and Optimization

  • The acidic ring-opening of the oxirane intermediate is critical for regio- and stereoselectivity. Strong acids like HCl promote formation of the chlorohydrin intermediate with good yield.

  • Stannic chloride is an effective Lewis acid catalyst for cyclization, facilitating ring closure to the benzopyran core while preserving stereochemistry.

  • Hydrolysis conditions must be carefully controlled to avoid racemization or degradation of the product.

  • Yields reported in literature for the entire sequence range from moderate to high (60-85%), depending on purification and reaction scale.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Stereochemical Control Yield Range References
Epoxide ring-opening and cyclization 2-Methoxyphenol Peracid, HCl, Acetyl chloride, SnCl4 Moderate to high control of (4S) 60-85%
Reduction of chroman-4-one 6-Methoxychroman-4-one Chiral reducing agents or catalysts High enantioselectivity achievable Variable
Asymmetric catalysis Various benzopyran precursors Chiral catalysts High stereoselectivity Variable Literature reports

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: Formation of 6-methoxy-3,4-dihydro-2H-1-benzopyran.

    Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity
    • Several studies have indicated that compounds related to (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in various diseases, including neurodegenerative disorders and cardiovascular diseases.
  • Anti-inflammatory Effects
    • Research has shown that derivatives of this compound can inhibit inflammatory pathways. For instance, a study found that certain benzopyran derivatives exhibited significant anti-inflammatory activity in animal models .
  • Potential Anticancer Agents
    • The compound's structural similarity to known anticancer agents has led to investigations into its efficacy against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Case Study on Antioxidant Properties
    • A study published in a peer-reviewed journal investigated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical levels, suggesting its potential as a natural antioxidant agent .
  • Case Study on Anti-inflammatory Activity
    • In another study focusing on inflammation models in rats, the administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases .
  • Anticancer Activity Assessment
    • A recent laboratory study evaluated the cytotoxic effects of (4S)-6-methoxy-3,4-dihydro-2H-benzopyran-4-ol on human breast cancer cells (MCF7). The compound showed dose-dependent cytotoxicity and induced cell cycle arrest at the G0/G1 phase, indicating its potential for further development as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play crucial roles in binding to enzymes and receptors, modulating their activity. This compound may influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substitution at Position 6

The methoxy group at position 6 distinguishes the target compound from analogs with halogens or alkyl chains. Key comparisons include:

Compound Name Substituent (Position 6) Molecular Weight (g/mol) Key Properties/Applications Source/Evidence ID
(4S)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol Methoxy (-OCH₃) 180.2 Bioactive fungal metabolite; chiral S-configuration
(4S)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol Bromo (-Br) 229.07 Versatile scaffold for synthesis; higher molecular weight due to Br
(4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-ol Ethyl (-C₂H₅) 178.23 Increased hydrophobicity; R-configuration alters stereochemical interactions

Key Observations :

  • Ethyl substitution introduces steric bulk and lipophilicity, which may improve membrane permeability in biological systems .

Stereochemical Variations

The S-configuration at C4 is a defining feature. Enantiomers and diastereomers exhibit distinct properties:

Compound Name Configuration Key Characterization Method Source/Evidence ID
This compound 4S X-ray diffraction, ECD spectra
(4R)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ol 4R Chiral HPLC, optical rotation
(2R,4S)-5-Methoxy-2-methyl derivative 2R,4S Single-crystal X-ray diffraction

Key Observations :

  • The 4R enantiomer () shows mirrored optical activity, which could lead to divergent interactions in chiral environments (e.g., enzyme binding sites).
  • Additional stereocenters (e.g., 2R in ) further diversify biological activity and synthetic utility .

Heteroatom Substitutions in the Benzopyran Core

Replacement of oxygen with sulfur in the pyran ring alters electronic properties:

Compound Name Heteroatom Molecular Formula logP (Calculated) Source/Evidence ID
This compound Oxygen C₁₀H₁₂O₃ ~1.2 (estimated)
(4S)-6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol Sulfur C₉H₉BrOS 2.527

Key Observations :

  • Sulfur increases logP (hydrophobicity) and may enhance membrane permeability .
  • The thiopyran derivative’s larger atomic radius could influence π-π stacking interactions in drug-receptor binding .

Functional Group Additions

Methyl or fluorine substitutions modulate electronic and steric effects:

Compound Name Additional Substituents Molecular Weight (g/mol) Key Features Source/Evidence ID
3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol 2,2-Dimethyl 208.26 Enhanced steric hindrance; stabilized chair conformation
(4S)-5,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol 5,8-Difluoro 200.18 Electron-withdrawing F groups; improved metabolic stability

Key Observations :

  • Fluorine atoms enhance electronegativity, influencing hydrogen bonding and bioavailability .

Biological Activity

(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, also known as 6-methoxy-3,4-dihydro-2H-chromen-4-ol, is a compound of significant interest in pharmacology and natural product research. This article explores its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C10_{10}H12_{12}O3_3
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 1270299-61-0
  • IUPAC Name : (4S)-6-methoxy-3,4-dihydro-2H-chromen-4-ol

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In a study assessing various extracts for their radical scavenging abilities, this compound demonstrated effective inhibition of reactive oxygen species (ROS), suggesting its potential role in protecting cells from oxidative stress .

Anticancer Properties

The compound has been evaluated for its anticancer effects against several cancer cell lines. Notably:

  • Cell Lines Tested : MDA-MB-435 (human melanoma), SF-295 (human glioblastoma), and HeLa (cervical carcinoma).
  • IC50_{50} Values : Preliminary results show that the compound exhibits IC50_{50} values in the micromolar range, indicating significant cytotoxicity towards these cancer cells .
Cell LineIC50_{50} (µM)
MDA-MB-4350.36
SF-2950.40
HeLa5.3

These findings highlight the potential of (4S)-6-methoxy-3,4-dihydro-2H-benzopyran-4-ol as a candidate for further anticancer drug development.

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored. It was found to exhibit moderate activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents .

The mechanisms underlying the biological activities of (4S)-6-methoxy-3,4-dihydro-2H-benzopyran-4-ol are still being elucidated. However, it is hypothesized that:

  • Antioxidant Mechanism : The compound may neutralize free radicals through direct scavenging or by enhancing endogenous antioxidant defenses.
  • Cytotoxic Mechanism : The cytotoxic effects on cancer cells may involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be clarified .

Case Studies

Recent studies have highlighted the significance of this compound in natural product chemistry and pharmacology:

  • Study on Anticancer Activity : A recent investigation isolated several compounds from Casearia rupestris, including derivatives similar to (4S)-6-methoxy-3,4-dihydro-2H-benzopyran-4-ol. These derivatives showed enhanced cytotoxicity against human melanoma and glioblastoma cells compared to standard chemotherapeutics .
  • Antioxidant Study : In a comparative analysis of various natural compounds for antioxidant activity, (4S)-6-methoxy derivatives were found to significantly reduce lipid peroxidation in vitro, supporting their use in formulations aimed at oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol, and how can stereoselectivity be ensured during cyclization?

  • Methodological Answer : Stereoselective synthesis of benzopyran derivatives often involves acid-catalyzed cyclization of substituted chalcones or dihydroquinoline precursors. For example, ZnCl₂ in refluxing n-heptane-toluene mixtures (1:1) has been used to achieve cyclization in related dihydropyrimidinones, with reaction progress monitored via TLC . To ensure (4S) stereochemistry, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) should be employed. Post-synthesis characterization via chiral HPLC or X-ray crystallography (as demonstrated for structurally similar compounds ) is critical to confirm stereochemical purity.

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Based on safety data for analogous benzopyrans:

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to minimize oxidation. Avoid exposure to moisture and light, which can hydrolyze methoxy groups or induce photodegradation .
  • Handling : Use gloveboxes or fume hoods with HEPA filters to avoid inhalation of aerosols. Wear nitrile gloves and safety goggles, as related compounds show skin/eye irritation (GHS Category 2/2A) .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer : Discrepancies in spectral data (e.g., δH NMR shifts) may arise from solvent polarity, concentration, or tautomeric equilibria. To address this:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₂O₃ for the parent structure).
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign stereochemistry. For example, NOESY can distinguish axial/equatorial protons in the dihydropyran ring .
  • Reference Standards : Cross-validate with crystallographic data from databases like NIST Chemistry WebBook, which provides structural benchmarks for benzopyrans .

Q. How can the stability of this compound under varying pH and temperature be systematically evaluated?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm.
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots. For example, related benzopyrans show instability in alkaline conditions (pH >10) due to ring-opening reactions .
  • Mass Spectrometry : Identify degradation products (e.g., demethylated or oxidized species) .

Experimental Design and Data Analysis

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Protecting Groups : Use orthogonal protecting groups (e.g., TBS for hydroxyl, Boc for amines) to prevent side reactions. For methoxy groups, methyl ethers are typically stable under acidic/basic conditions .
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O, InCl₃) for cyclization efficiency. In dihydropyrimidinone syntheses, ZnCl₂ improved yields by 20–30% .
  • Workflow Table :
StepReactionConditionsYield (%)
1Aldol CondensationEtOH, NaOH, RT65
2CyclizationZnCl₂, toluene, 110°C78
3Chiral ResolutionChiral HPLC, hexane/IPA>99% ee

Q. How can researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions may arise from impurity profiles or assay variability.

  • Purity Assurance : Use preparative HPLC (≥99% purity) and quantify residual solvents via GC-MS.
  • Assay Replication : Test in orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in antioxidant activity of benzopyrans were traced to ROS-scavenging vs. Nrf2 pathway activation .
  • Meta-Analysis : Compare data across publications using tools like Web of Science or PubChem BioActivity data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

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